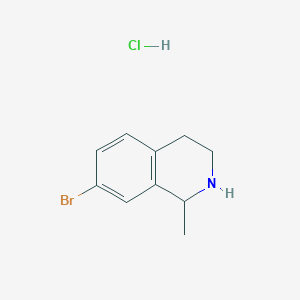

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

Properties

IUPAC Name |

7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPIKRDCFGEBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904662-18-5 | |

| Record name | 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinoline derivatives.

Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The bromine substituent can enhance the compound’s binding affinity to certain biological targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Tetrahydroisoquinolines

7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS No.: 848135-96-6 (7-chloro variant with methyl substitution) .

- Molecular Formula : C₉H₁₁Cl₂N.

- Key Differences: Bromine (atomic radius 1.85 Å) vs. chlorine (0.99 Å) alters steric and electronic properties. Toxicity: Chloro-substituted analogs often exhibit lower acute toxicity (e.g., LD₅₀ values in rodents) but reduced metabolic stability due to weaker C–Cl bond cleavage .

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS No.: 799274-06-9 .

- Molecular Formula : C₁₀H₁₂FClN.

- Lower molecular weight (227.66 g/mol) improves aqueous solubility compared to bromo analogs .

Substituent Position and Functional Group Variations

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS No.: 2328-12-3 .

- Key Differences :

7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Methyl-Substituted Derivatives

1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide

- CAS No.: Not explicitly listed (synthesized via Schöpf-Bayerle reaction) .

- Key Differences :

Comparative Data Table

THIQ = Tetrahydroisoquinoline; BBB = Blood-brain barrier

Key Research Findings

- Toxicity Trends : Halogenated derivatives (Br, Cl) generally exhibit higher acute toxicity than methoxy- or hydroxy-substituted analogs due to reactive metabolite formation .

- Receptor Interactions : Methyl substitution at position 1 enhances tremorgenic and convulsant activities, as observed in 1-methyl-6,7-dimethoxy-THIQ derivatives .

- Synthetic Accessibility : Bromo-substituted THIQs require specialized palladium-catalyzed cross-coupling for halogen retention, whereas chloro analogs are more straightforward to synthesize .

Biological Activity

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 220247-73-4) is a compound belonging to the tetrahydroisoquinoline family. This class of compounds is recognized for its diverse biological activities, particularly in neuropharmacology. The presence of a bromine atom at the 7th position and a methyl group at the 1st position contributes to its unique pharmacological properties.

- Molecular Formula : C₁₀H₁₃BrClN

- Molecular Weight : 262.57 g/mol

- Structure : The compound features a bicyclic structure with a saturated six-membered ring fused to a five-membered nitrogen-containing ring.

Biological Activities

Research indicates that 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits several notable biological activities:

1. Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly dopamine receptors, is of significant interest in this context.

The compound appears to interact with various biological targets:

- Dopamine Receptors : It has been shown to influence dopaminergic signaling pathways, which are crucial in the pathology of Parkinson's disease.

- Neurotransmitter Modulation : It may also affect other neurotransmitter systems, contributing to its potential therapeutic effects .

Case Study 1: Neuroprotective Potential

A study investigated the effects of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on neuronal cultures exposed to neurotoxic agents. The results indicated that the compound significantly reduced cell death and preserved neuronal integrity, suggesting its potential role as a neuroprotective agent.

Case Study 2: Interaction with Dopamine Receptors

In another study focused on receptor binding assays, 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated affinity for dopamine D2 receptors. This interaction was associated with improved motor function in animal models of Parkinson's disease .

Applications in Medicinal Chemistry

The unique properties of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride make it a valuable target for ongoing research in medicinal chemistry:

- Drug Development : Its potential applications include the development of new therapeutics aimed at treating neurological disorders.

- Synthesis of Derivatives : The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the synthesis of various derivatives with potentially enhanced biological activities .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Neuroprotective Effects | Reduces cell death in neuronal cultures exposed to neurotoxins |

| Interaction with Dopamine Receptors | Affinity for D2 receptors; associated with improved motor function |

| Modulation of Neurotransmitter Systems | Affects multiple neurotransmitter pathways; potential therapeutic implications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer : Synthesis typically involves bromination of a preformed tetrahydroisoquinoline scaffold. For example, intermediates like 1-methyl-1,2,3,4-tetrahydroisoquinoline ( ) can undergo regioselective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization of reaction parameters (e.g., solvent, temperature) is critical to minimize side products. Post-synthesis purification via recrystallization or column chromatography ensures high purity (≥95%) as noted in related compounds ( ).

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as HPLC (for purity assessment), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight verification) are standard. For example, regulatory-compliant characterization data, as highlighted for structurally similar compounds (), should include retention time matching in HPLC and spectral consistency with reference standards.

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (e.g., argon) to prevent degradation. Stability studies for related tetrahydroisoquinoline derivatives () recommend regular monitoring via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic vs. therapeutic effects of tetrahydroisoquinoline derivatives?

- Methodological Answer : Use comparative in vitro models (e.g., SH-SY5Y neuronal cells) to assess dose-dependent cytotoxicity (via MTT assays) alongside therapeutic endpoints (e.g., receptor binding assays). For instance, MPTP-induced neurotoxicity studies ( ) highlight the importance of mitochondrial dysfunction assays. Cross-validate findings using in silico toxicity prediction tools (e.g., ProTox-II) and transgenic animal models to isolate mechanism-specific effects.

Q. What strategies optimize regioselectivity during bromination of the tetrahydroisoquinoline scaffold?

- Methodological Answer : Computational modeling (e.g., DFT calculations) predicts reactive sites, guiding solvent and catalyst selection. For example, bromination at the 7-position () can be achieved using directing groups (e.g., methoxy substituents) or Lewis acids (e.g., FeBr₃). Reaction monitoring via real-time FTIR or GC-MS helps identify intermediates and adjust conditions dynamically.

Q. How can researchers identify molecular targets of this compound in neurological or oncological contexts?

- Methodological Answer : Combine affinity chromatography with mass spectrometry-based proteomics to isolate binding partners. For neuroscience applications ( ), screen against dopamine or serotonin receptors using radioligand displacement assays. In cancer research, high-throughput kinase inhibition profiling (e.g., Eurofins KinaseProfiler) identifies potential targets linked to signaling pathways ( ).

Q. What experimental designs are recommended for in vivo neuropharmacological studies?

- Methodological Answer : Use MPTP-induced parkinsonism models (rodents/non-human primates) to evaluate neuroprotective efficacy ( ). Include endpoints like rotational behavior, dopaminergic neuron counts (via immunohistochemistry), and striatal dopamine levels (HPLC-ECD). For translational relevance, employ PK/PD modeling to correlate plasma exposure with target engagement.

Q. How can structural ambiguities in analogs be resolved using advanced analytical techniques?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive stereochemical assignment. For amorphous samples, dynamic nuclear polarization (DNP)-enhanced NMR or 2D NOESY experiments clarify spatial arrangements. Case studies on similar compounds ( ) emphasize coupling these methods with computational docking to validate binding conformations.

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported biological activities across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and include positive controls (e.g., known inhibitors). For example, discrepancies in IC₅₀ values for tetrahydroisoquinoline analogs ( vs. 14) may arise from differences in cell viability assays (MTT vs. ATP-based). Cross-lab reproducibility can be enhanced via open-data platforms (e.g., Zenodo) sharing raw datasets and protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.